molecular formula C4H6BrF3 B2950753 2-Bromo-1,1,1-trifluoro-butane CAS No. 31333-11-6

2-Bromo-1,1,1-trifluoro-butane

Cat. No. B2950753
CAS RN: 31333-11-6
M. Wt: 190.991
InChI Key: GGEHBGVYKIYHOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Bromo-1,1,1-trifluoro-butane” is C4H6BrF3 . The molecular weight is 190.99 . The structure can be represented as FC(F)(F)CCCBr .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.936 and a boiling point of 26°C . It has a density of 1.788 g/mL at 25 °C .

Safety and Hazards

“2-Bromo-1,1,1-trifluoro-butane” is considered hazardous. It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of damaging fertility or the unborn child . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

2-bromo-1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c1-2-3(5)4(6,7)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHBGVYKIYHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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